molecular formula C11H12ClNO3 B2957910 4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carboxylic acid CAS No. 1382486-56-7

4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B2957910
CAS No.: 1382486-56-7
M. Wt: 241.67
InChI Key: KJPKKSKPJHUFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carboxylic acid (CAS: 1382486-56-7) is a bicyclic compound featuring a tetrahydro-2H-pyran-4-carboxylic acid core substituted at the 4-position with a 6-chloropyridin-3-yl group. This structure combines a pyridine ring (with a chlorine substituent at the 6-position) and a tetrahydro-2H-pyran ring linked via a carboxylic acid functional group. It is synthesized via redox-active ester intermediates, as demonstrated in protocols involving N-hydroxyphthalimide (NHPI) and DMAP catalysts . The compound’s structural complexity and functional groups make it relevant in medicinal chemistry and agrochemical research, particularly as a precursor or intermediate in the synthesis of bioactive molecules.

Properties

IUPAC Name

4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-9-2-1-8(7-13-9)11(10(14)15)3-5-16-6-4-11/h1-2,7H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPKKSKPJHUFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CN=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carboxylic acid typically involves multiple steps, starting with the chlorination of pyridine to introduce the chloro group at the 6-position

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyridines or tetrahydropyrans.

Scientific Research Applications

4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carboxylic acid is a chemical compound featuring a chloropyridine ring and a tetrahydropyran ring in its structure. It has the molecular formula C11H12ClNO3C_{11}H_{12}ClNO_3 and a molecular weight of 241.67 . This compound is used in biological research to study enzyme inhibition and to probe biological pathways, and it also has potential applications in drug discovery and development.

Scientific Research Applications

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry. Its unique structure makes it valuable as an intermediate in organic synthesis.

Chemistry

It serves as a building block for synthesizing complex molecules.

Biology

It is useful for studying enzyme inhibition and investigating biological pathways.

Medicine

The compound can be used in drug discovery and development to create new pharmaceuticals or as a lead compound for further modifications. Its mechanism of action in drug discovery involves interaction with molecular targets like enzymes or receptors, leading to biological effects.

Industry

It can be used to produce agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The 6-chloropyridin-3-yl group in the target compound introduces enhanced steric bulk and electronic effects compared to simpler alkyl or unsubstituted analogs. This likely influences solubility, reactivity, and binding interactions in biological systems.
  • The carboxylic acid group enables hydrogen bonding and salt formation, differentiating it from ester or amine derivatives (e.g., metabolites in ) .

Functional Analogs

Chloropyridine-Containing Metabolites

These metabolites exhibit reduced polarity compared to the target compound, impacting their environmental persistence and bioavailability.

Pyridine-Piperazine Derivatives

Compounds like tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate (CAS: 939986-35-3) retain the chloropyridine group but incorporate piperazine and tert-butyl carbamate functionalities. Such derivatives are often used in drug discovery for their pharmacokinetic tunability .

Physicochemical Properties

The addition of the 6-chloropyridin-3-yl group is expected to increase molecular weight (MW: ~281.73 g/mol for related compounds ) and alter solubility due to hydrophobic and electronic effects.

Research Implications

  • Synthetic Utility : The compound’s carboxylic acid group facilitates conjugation reactions, making it valuable for generating amides or esters in drug design .

Limitations and Data Gaps

  • Comparative bioactivity studies between the target compound and its analogs are absent in the evidence.

Biological Activity

4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carboxylic acid (CAS No. 1382486-56-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydropyran ring fused with a chloropyridine moiety, which contributes to its unique biological properties. Its molecular formula is C11H12ClNO3C_{11}H_{12}ClNO_3, with a molecular weight of approximately 241.67 g/mol.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors involved in disease pathways. Notably, it has been identified as a potent inhibitor of the transforming growth factor beta receptor I (ALK5), which plays a critical role in cancer progression and tissue fibrosis.

Inhibition Studies

Recent studies have demonstrated that derivatives of this compound exhibit strong inhibitory effects on ALK5 autophosphorylation. For instance, one derivative showed an IC50 value of 25 nM against ALK5, indicating high potency in inhibiting this target . Such inhibition could lead to significant therapeutic effects in treating cancers and fibrotic diseases.

Pharmacokinetics

The pharmacokinetic profile of the compound has also been explored, revealing favorable absorption and distribution characteristics. For example, oral administration in animal models resulted in significant tumor growth inhibition without evident toxicity, suggesting a promising therapeutic window for further development .

Case Study: Antitumor Efficacy

In a study involving CT26 xenograft models, the administration of 30 mg/kg of a related pyrazole derivative led to a marked reduction in tumor size, demonstrating the potential antitumor efficacy of compounds related to this compound. The results indicated that the compound could effectively target cancerous cells while minimizing adverse effects .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameTargetIC50 (nM)Notes
This compoundALK525Potent inhibitor with favorable pharmacokinetics
4-(6-Chloropyridin-3-YL)morpholineALK550Less potent than tetrahydropyran derivative
(6-Chloropyridin-3-yl)boronic acidALK575Weaker inhibition compared to tetrahydropyran

Q & A

Basic Research Questions

Q. What are the key structural features of 4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carboxylic acid, and how can spectroscopic methods (e.g., NMR, IR) be used to confirm its identity?

  • Answer : The compound combines a chloropyridine moiety (providing aromaticity and electron-withdrawing properties) with a tetrahydro-2H-pyran ring fused to a carboxylic acid group. Key spectral identifiers include:

  • ¹H NMR : Distinct signals for the pyran ring protons (δ 1.5–4.5 ppm, split into multiplet patterns due to ring strain) and aromatic protons from the chloropyridine (δ 7.0–8.5 ppm). The carboxylic acid proton may appear as a broad peak (~δ 12 ppm) in non-deuterated solvents .
  • IR : A strong absorption band near 1700 cm⁻¹ for the carboxylic acid C=O stretch and C-Cl stretch at ~750 cm⁻¹ .

Q. What are common synthetic routes for this compound, and how are reaction conditions optimized for yield?

  • Answer : A typical route involves:

Condensation : Reacting 6-chloronicotinaldehyde with a tetrahydro-2H-pyran precursor (e.g., dihydropyran) under acidic conditions (e.g., H₂SO₄) to form the fused ring system.

Oxidation : Converting the pyran ring’s methyl group to a carboxylic acid using KMnO₄ or CrO₃ under controlled pH to avoid over-oxidation .

  • Optimization : Catalysts like Pd/C or Cu(I) salts improve regioselectivity, while solvent choice (e.g., DMF vs. toluene) affects reaction rates. Yields typically range from 40–65% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound be addressed, particularly regarding the pyran ring’s conformation?

  • Answer : The pyran ring’s chair vs. boat conformation impacts reactivity and downstream applications. Strategies include:

  • Chiral Auxiliaries : Using enantiopure starting materials (e.g., (R)- or (S)-tetrahydro-2H-pyran-4-carboxylic acid) to control stereochemistry .
  • Catalytic Asymmetric Synthesis : Employing chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to favor specific diastereomers .
  • X-ray Crystallography : To resolve ambiguities in stereochemistry, single-crystal analysis is recommended, as seen in related pyran derivatives .

Q. What analytical techniques are critical for resolving contradictions in reported spectral data for this compound?

  • Answer : Discrepancies in NMR or IR data (e.g., shifting proton signals due to solvent effects) require:

  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (C₁₁H₁₀ClNO₃) and rule out impurities .
  • 2D NMR (COSY, HSQC) : To assign overlapping proton environments, particularly in the pyran ring and chloropyridine regions .
  • Comparative Analysis : Cross-referencing with structurally analogous compounds, such as 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, which shares similar conformational challenges .

Q. How can computational methods (e.g., DFT) guide the design of derivatives with enhanced biological activity?

  • Answer :

  • Docking Studies : Modeling interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. For example, the carboxylic acid group may hydrogen-bond to active-site residues, while the chloropyridine moiety contributes to hydrophobic interactions .
  • QSAR Models : Correlating electronic properties (e.g., Cl substituent’s Hammett σ value) with bioactivity data from analogues, such as antimicrobial or anticancer assays .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Answer : Discrepancies arise from variations in purity and experimental conditions. A systematic approach includes:

  • Solubility Testing : Measure solubility in DMSO, water, and ethanol at standardized temperatures (e.g., 25°C). The carboxylic acid group enhances polarity, but the chloropyridine may reduce aqueous solubility.
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out hydrophobic impurities skewing results .

Applications in Drug Discovery

Q. What methodologies are used to evaluate the compound’s potential as a kinase inhibitor?

  • Answer :

  • Enzyme Assays : Test inhibition of kinases (e.g., EGFR or MAPK) using fluorescence-based ADP-Glo™ assays. IC₅₀ values are compared to known inhibitors like gefitinib .
  • Cellular Uptake Studies : Radiolabel the compound (e.g., ¹⁴C) to quantify intracellular accumulation in cancer cell lines (e.g., HeLa or MCF-7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.